molecular formula C12H14ClNO2 B1478388 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2091295-93-9

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478388
CAS No.: 2091295-93-9
M. Wt: 239.7 g/mol
InChI Key: ISFWDESSQYHFFI-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action for This compound Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . The exact nature of these interactions would depend on the specific target and the structure of the derivative.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.

Result of Action

The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific target and biological activity.

Biochemical Analysis

Cellular Effects

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that this compound may have similar effects on cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable, but their stability can be affected by various factors such as temperature, pH, and exposure to light . Long-term studies are needed to determine the temporal effects of this compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any toxic effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to influence metabolic flux and metabolite levels, which can have significant effects on cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their transport and distribution . The localization and accumulation of this compound within cells can affect its biological activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFWDESSQYHFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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